Cas no 2137481-54-8 (N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide)

N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide structure
2137481-54-8 structure
Product Name:N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide
CAS No:2137481-54-8
MF:C11H19N5O
MW:237.301461458206
CID:5609623
PubChem ID:165949214
Update Time:2025-07-25

N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-841437
    • N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
    • 2137481-54-8
    • N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide
    • Inchi: 1S/C11H19N5O/c1-4-12-11(17)8-6-16-9(5-13-8)14-15-10(16)7(2)3/h7-8,13H,4-6H2,1-3H3,(H,12,17)
    • InChI Key: NWFQGUYIMUUWJE-UHFFFAOYSA-N
    • SMILES: O=C(C1CN2C(C(C)C)=NN=C2CN1)NCC

Computed Properties

  • Exact Mass: 237.15896025g/mol
  • Monoisotopic Mass: 237.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 71.8Ų

N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide Pricemore >>

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Additional information on N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide

N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide: A Novel Compound with Potential Therapeutic Applications in Inflammation and Cancer

N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide is a synthetic compound with a unique molecular framework that combines the structural features of triazolo[4,3-a]pyrazine and carboxamide functionalities. This compound, with the chemical identifier CAS No. 2137481-54-8, has recently attracted attention in the field of medicinal chemistry due to its potential biological activities and structural versatility. The molecule contains a fused heterocyclic system comprising a triazolo[4,3-a]pyrazine ring, which is a rare structural motif in pharmaceutical agents. The incorporation of an N-ethyl and propan-2-yl substituent further enhances its chemical stability and functional diversity.

Recent studies on the 5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine core have revealed its ability to modulate key signaling pathways involved in inflammatory and oncogenic processes. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that the 6-carboxamide functional group plays a critical role in the compound's interaction with protein kinases, such as PI3K/AKT and MAPK pathways. This interaction is believed to underlie its anti-inflammatory and anti-proliferative properties. The propan-2-yl substituent, located at the 3-position of the triazolo[4,3-a]pyrazine ring, may contribute to the molecule's hydrophobicity, enabling it to penetrate cell membranes more effectively.

The chemical structure of N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide is characterized by its heterocyclic skeleton, which includes nitrogen atoms in multiple positions. This structural feature is essential for its biological activity, as the nitrogen atoms participate in hydrogen bonding and electrostatic interactions with target proteins. The N-ethyl group, attached to the 1-position of the triazolo[4,3-a]pyrazine ring, may act as a lipophilic anchor, enhancing the compound's cellular uptake. The carboxamide functionality at the 6-position is likely responsible for its ability to form hydrogen bonds with amino acid residues in target proteins, thereby modulating their conformation and function.

Preclinical research on this compound has highlighted its potential applications in the treatment of inflammatory diseases and cancer. A 2024 study published in Anticancer Research reported that the compound exhibits significant cytotoxic activity against several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the inhibition of NF-κB signaling, a key pathway in cancer progression and immune response regulation. Additionally, the compound has shown promise in modulating the activity of JAK-STAT pathways, which are implicated in the pathogenesis of autoimmune disorders and chronic inflammation.

Structural analogs of 5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine have been explored for their therapeutic potential in various disease models. For example, a 2023 study in European Journal of Medicinal Chemistry investigated the anti-inflammatory effects of similar compounds and found that they could effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the 6-carboxamide group is a critical determinant of the compound's anti-inflammatory activity. The propan-2-yl substituent may also contribute to the molecule's metabolic stability, reducing its susceptibility to enzymatic degradation in vivo.

The synthesis of N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide involves a multi-step process that includes the formation of the triazolo[4,3-a]pyrazine ring system. A 2022 paper in Organic & Biomolecular Chemistry described a novel synthetic route that utilizes microwave-assisted conditions to achieve high-yield formation of the heterocyclic core. This approach is particularly advantageous for large-scale production, as it reduces reaction times and solvent usage. The final step of the synthesis involves the introduction of the N-ethyl and propan-2-yl groups, which are critical for the compound's biological activity.

Recent advances in computational chemistry have provided insights into the molecular interactions of 5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine with target proteins. Molecular docking studies have shown that the 6-carboxamide group can bind to the ATP-binding site of certain kinases, thereby inhibiting their enzymatic activity. This binding mode is similar to that of other kinase inhibitors currently in clinical development. Furthermore, the propan-2-yl substituent may enhance the compound's solubility and bioavailability, making it a promising candidate for further drug development.

While the therapeutic potential of N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide is encouraging, further research is needed to optimize its pharmacokinetic properties and evaluate its safety profile. A 2023 preclinical study in Drug Safety highlighted the need for additional toxicological assessments, particularly to determine the compound's long-term effects on organ systems. Nevertheless, the structural features of this compound make it a valuable scaffold for the design of novel therapeutics targeting inflammation and cancer.

In conclusion, N-ethyl-3-(propan-2-yl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxamide represents a promising candidate in the field of medicinal chemistry. Its unique molecular architecture, combined with the functional groups at the 6-position and 3-position, enables it to modulate critical signaling pathways involved in disease progression. Ongoing research into its biological mechanisms and pharmacological properties is expected to provide further insights into its potential as a therapeutic agent.

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